
8-Aminoadenosine
Übersicht
Beschreibung
8-Aminoadenosine is a ribosyl nucleoside analog known for its significant biological activities. It is a modified form of adenosine where an amino group replaces the hydrogen atom at the eighth position of the adenine ring. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, by inhibiting key signaling pathways involved in cell growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Aminoadenosine can be synthesized through the reaction of 8-azido-2’-deoxyadenosine with aqueous ammonia or primary and secondary amines. This reaction converts the azido group to an amino group, yielding 8-amino-2’-deoxyadenosine in excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution reactions and purification processes such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Aminoadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Adenosine.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Oncology
Mechanism of Action
8-Aminoadenosine exhibits potent cytotoxic effects against multiple myeloma, a type of hematological malignancy. Its efficacy is attributed to its metabolism to 8-amino-adenosine triphosphate (8-NH2-ATP), which inhibits critical survival pathways such as Akt/mTOR and Erk signaling. This results in reduced cell proliferation and increased apoptosis in cancer cells while sparing normal lymphocytes from similar effects .
Case Studies
- Multiple Myeloma : In preclinical studies, 8-NH2-Ado was shown to inhibit growth and promote apoptosis in multiple myeloma cell lines. The treatment led to a significant reduction in ATP levels and impaired transcription and translation processes, ultimately compromising cell viability .
- Mantle Cell Lymphoma : Similar effects were observed in mantle cell lymphoma (MCL), where 8-NH2-Ado treatment resulted in decreased phosphorylation of survival kinases, thereby inhibiting tumor growth .
Renal Physiology
Diuretic Effects
Recent studies have identified 8-aminoinosine, a related compound, as having diuretic properties by inhibiting purine nucleoside phosphorylase (PNPase). This suggests that 8-NH2-Ado may also influence renal excretory functions, potentially being useful for treating conditions like hypertension and chronic kidney disease .
Pharmacological Profiles
The pharmacological profile of 8-aminopurines, including 8-NH2-Ado, indicates their ability to induce diuresis and natriuresis without significant glucosuria or antikaliuresis. This makes them candidates for therapeutic applications in managing fluid balance disorders .
Gene Expression Regulation
Transcriptional Inhibition
As a triphosphate analog, 8-NH2-ATP can competitively inhibit RNA polymerases, leading to the termination of mRNA synthesis. This property has implications for gene expression regulation in both cancerous and normal cells .
Data Table: Summary of Applications
Wirkmechanismus
8-Aminoadenosine exerts its effects primarily by being metabolized into 8-amino-adenosine triphosphate within cells. This accumulation leads to a decrease in intracellular ATP levels and inhibition of RNA synthesis. It blocks the phosphorylation of proteins involved in growth and survival pathways, including Akt, mammalian target of rapamycin, and extracellular signal-regulated kinase. This results in the induction of apoptosis and autophagy in cancer cells .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-adenosine: Similar in structure but less effective in inducing cell death compared to 8-Aminoadenosine.
8-Aminoguanosine: Another nucleoside analog with similar biological activities.
8-Azaguanine: Known for its antitumor properties
Uniqueness: this compound is unique due to its higher efficacy in causing cell death at lower concentrations compared to similar compounds like 8-Chloro-adenosine. Its ability to inhibit multiple signaling pathways and induce apoptosis and autophagy makes it a promising candidate for therapeutic applications .
Biologische Aktivität
8-Aminoadenosine (8-NH2-Ado) is a purine nucleoside analogue that has garnered attention for its biological activities, particularly in the context of cancer therapy. This compound exhibits unique mechanisms of action that inhibit transcription and induce apoptosis, making it a candidate for treating various malignancies, notably multiple myeloma and breast cancer. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Transcription Inhibition
This compound functions primarily as a transcription inhibitor. Research indicates that it competes with ATP for incorporation into RNA, leading to a decrease in mRNA synthesis. This inhibition is characterized by:
- Loss of ATP : Treatment with 8-NH2-Ado results in a significant reduction in endogenous ATP levels, which are crucial for mRNA synthesis and polyadenylation .
- Inhibition of RNA Polymerase II : The phosphorylation of RNA polymerase II's COOH terminal domain declines sharply upon treatment, suggesting that 8-amino-ATP competes with ATP at CDK7 and CDK9, critical kinases involved in transcription regulation .
- Transcription Termination : In vitro assays demonstrate that 8-amino-ATP is incorporated into nascent RNA at the 3'-end, resulting in premature transcription termination .
Induction of Apoptosis
The cytotoxic effects of this compound are evident in various cancer cell lines:
- Cell Death Pathways : Studies show that 8-NH2-Ado induces apoptosis through both p53-dependent and p53-independent pathways. It activates caspases and leads to a decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction as a precursor to cell death .
- Phosphorylation Changes : The compound causes a dramatic loss of phosphorylation in key signaling proteins such as ERK1/2, p38 MAPK, and Akt kinase, which are essential for cell survival. This dephosphorylation occurs rapidly after treatment and is associated with the induction of apoptosis .
Multiple Myeloma
In preclinical studies involving multiple myeloma cell lines, this compound has shown potent cytotoxic effects:
- Cytotoxicity Assessment : The compound was tested across various concentrations (1 to 30 µmol/L), demonstrating a concentration-dependent increase in apoptosis markers such as Annexin V binding and caspase activation .
- Mechanistic Insights : The mechanism involves significant depletion of ATP levels and the accumulation of 8-NH2-ATP within cells, leading to reduced viability and increased apoptotic markers .
Breast Cancer
Research has also highlighted the efficacy of this compound against breast cancer subtypes:
- Comparative Efficacy : In studies comparing 8-NH2-Ado with traditional chemotherapeutics like gemcitabine and etoposide, it was found to be more effective at inhibiting growth in triple-negative breast cancer cell lines .
- Novel Pathways : The compound induces cell death through mechanisms distinct from traditional apoptosis pathways, suggesting its potential as a novel therapeutic agent in resistant cancer types .
Data Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Transcription Inhibition | Decreased mRNA synthesis | Competition with ATP; incorporation into RNA |
Apoptosis Induction | Increased cell death | Activation of caspases; loss of mitochondrial potential |
Signaling Pathway Disruption | Loss of phosphorylation in survival proteins | Rapid dephosphorylation leading to apoptosis |
Eigenschaften
IUPAC Name |
2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWFQILDUEEGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935889 | |
Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15830-57-6, 15830-62-3, 3868-33-5 | |
Record name | NSC112435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC111701 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Aminoadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Imino-9-pentofuranosyl-8,9-dihydro-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the provided abstracts don't specify all spectroscopic data, here's what we know:
A: 8-aminoadenosine itself is not described as a catalyst in these studies. Instead, its mode of action revolves around its metabolic conversion and subsequent interaction with cellular enzymes and processes. [, ]
ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.
A: Structural modifications to the adenosine molecule, particularly at the 8-position, significantly influence its interaction with methionyl-tRNA synthetase. [] For instance, replacing the 8-hydrogen with an amino group (as in this compound) dramatically increases its inhibitory potency compared to adenosine. [] This suggests that the 8-amino group plays a crucial role in enhancing binding affinity. Modifications at other positions, like 1, 2, and 6, tend to diminish the inhibitory effect. []
A: While specific stability data and formulation strategies aren't outlined in the provided research, the use of this compound in cell-based and in vivo models implies its stability under typical experimental conditions. [, ] Further research is needed to determine its stability profile in various environments and explore formulations that might optimize its delivery and efficacy.
ANone: The provided research focuses primarily on the mechanism of action and pre-clinical efficacy of this compound. Therefore, specific details regarding SHE regulations, comprehensive PK/PD profiling, long-term toxicity, specific drug delivery strategies, identified biomarkers, detailed analytical techniques, environmental impact assessment, in-depth solubility studies, quality control measures, immunogenicity assessment, drug-transporter and drug-metabolizing enzyme interactions, biocompatibility, comparative analyses of alternatives, recycling protocols, research infrastructure, historical context, and cross-disciplinary applications are not discussed within these abstracts.
A: While specific historical milestones aren't outlined in the abstracts, research on this compound appears to have progressed from understanding its interactions with enzymes like methionyl-tRNA synthetase [, ] to exploring its potential as an anti-cancer agent in pre-clinical models of myeloma, mantle cell lymphoma, and lung carcinoma. [, , ]
A: The research on this compound showcases clear synergies between disciplines such as biochemistry, molecular biology, and pharmacology. For example, understanding its biochemical interactions with enzymes like PAP [] provides insights into its effects on cellular processes like mRNA processing and translation, which are investigated using molecular biology techniques. [] This knowledge then translates into pre-clinical studies in cancer models, highlighting the interdisciplinary nature of this research. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.